molecular formula C17H15ClN4O5 B080490 C.I. Pigment Yellow 73 CAS No. 13515-40-7

C.I. Pigment Yellow 73

Cat. No. B080490
CAS RN: 13515-40-7
M. Wt: 390.8 g/mol
InChI Key: QPHCXDDGQQLPIM-UHFFFAOYSA-N
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Description

Synthesis Analysis

C.I. Pigment Yellow 73, like other diarylide yellow pigments, is synthesized through a process involving the coupling of diazonium compounds with acetoacetanilide derivatives. The specific synthesis process for Pigment Yellow 73 isn't detailed in the available literature, but similar pigments, such as Pigment Yellow 12 and Pigment Yellow 83, involve complex chemical reactions forming a bisketohydrazone structure (Barrow et al., 2000; Barrow et al., 2003).

Molecular Structure Analysis

The molecular structure of C.I. Pigment Yellow 73 is likely similar to that of other diarylide yellow pigments, characterized by a complex organic framework. This structure typically features intramolecular hydrogen bonding, contributing to its stability and color properties. For instance, Pigment Yellow 12 exhibits a bisketohydrazone form with no intermolecular hydrogen bonding (Barrow et al., 2000).

Scientific Research Applications

Pigment Synthesis and Structural Analysis

A study focused on the synthesis of synergistic pigments related to the disazoacetoacetanilide yellow type, exploring the synergistic effects and improvements in pigment properties through solid solutions, which leads to enhanced aggregation and dispersibilities. This research provides insights into the modification and application potential of pigments like C.I. Pigment Yellow 73 in industrial applications (Zheng Shenmin, Liu Dong-zhi, & Ren Shengwu, 1992).

Genotoxic Hazards and Colorants Analysis

Another study evaluated the genotoxic and carcinogenic risks associated with azo pigments and colorants structurally related to 1-phenylazo-2-hydroxynaphthalene. While focusing on a variety of pigments, it raises important considerations for the use of pigments like C.I. Pigment Yellow 73 in consumer products, highlighting the need for thorough toxicological evaluations (P. Møller & H. Wallin, 2000).

Pigment Decomposition in Polymers

Research into the thermal treatment of polymers containing diarylide pigments revealed that elevated temperatures could lead to pigment decomposition, releasing potentially hazardous degradation products. This study underscores the importance of understanding the thermal stability of pigments like C.I. Pigment Yellow 73 in polymer applications (R. Az, B. Dewald, & D. Schnaitmann, 1991).

Environmental and Health Considerations

Toxicology and carcinogenesis studies, such as those conducted on C.I. Pigment Red 3, provide a framework for evaluating the safety and environmental impact of pigments. These comprehensive studies include assessments of mutagenicity, carcinogenicity, and the impact on animal health, offering a template for the safety assessment of related pigments (National Toxicology Program technical report series, 1992).

Safety And Hazards

Users should avoid dust formation and breathing in mist, gas, or vapors of C.I. Pigment Yellow 73. Contact with skin and eyes should be avoided. Personal protective equipment should be used, and adequate ventilation should be ensured .

properties

IUPAC Name

2-[(4-chloro-2-nitrophenyl)diazenyl]-N-(2-methoxyphenyl)-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O5/c1-10(23)16(17(24)19-13-5-3-4-6-15(13)27-2)21-20-12-8-7-11(18)9-14(12)22(25)26/h3-9,16H,1-2H3,(H,19,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPHCXDDGQQLPIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)NC1=CC=CC=C1OC)N=NC2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6051691
Record name C.I. Pigment Yellow 73
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6051691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name Butanamide, 2-[2-(4-chloro-2-nitrophenyl)diazenyl]-N-(2-methoxyphenyl)-3-oxo-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Butanamide, 2-((4-chloro-2-nitrophenyl)azo)-N-(2-methoxyphenyl)-3-oxo-

CAS RN

13515-40-7
Record name Pigment Yellow 73
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13515-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name C.I. 11738
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Record name Butanamide, 2-[2-(4-chloro-2-nitrophenyl)diazenyl]-N-(2-methoxyphenyl)-3-oxo-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Pigment Yellow 73
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6051691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(4-chloro-2-nitrophenyl)azo]-N-(2-methoxyphenyl)-3-oxobutyramide
Source European Chemicals Agency (ECHA)
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Record name PIGMENT YELLOW 73
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